Monoricinolein

Descripción general

Descripción

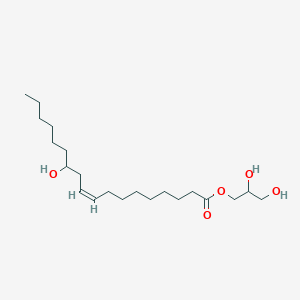

Monoricinolein is a renewable and biodegradable surfactant derived from castor oil. It is a monoacylglycerol, specifically 2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate. This compound is notable for its excellent emulsification and lubrication properties, making it valuable in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Monoricinolein can be synthesized through the glycerolysis of castor oil using imidazole-based ionic liquids as homogeneous catalysts. The optimal conditions for this reaction include a castor oil to glycerol molar ratio of 1:6, an ionic liquid load of 10%, a temperature of 180°C, and a reaction time of 3 hours . The maximum yield of this compound achieved under these conditions is approximately 75.77%, with a triacylglyceride conversion rate of 96.67% .

Industrial Production Methods: Industrial production of this compound involves the transesterification of castor oil, which contains a high percentage of ricinoleic acid. This process can be catalyzed by various lipases, including those from Candida antarctica and Rhizomucor miehei . The reaction is typically carried out in organic solvents such as toluene or diisopropyl ether, with the lipase acting as a biocatalyst .

Análisis De Reacciones Químicas

Types of Reactions: Monoricinolein undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into different reduced forms.

Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxy and keto derivatives, while reduction can produce different alcohols .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

Monoricinolein has shown promise in pharmaceutical applications, particularly due to its biocompatibility and ability to act as a drug delivery system.

- Drug Carrier : It can be converted into copolymers such as Ricinoleic-Lactic Acid Copolyester, which are utilized as drug carriers, enhancing the bioavailability of therapeutic agents .

- Anti-inflammatory Properties : Studies indicate that this compound possesses anti-inflammatory effects, making it suitable for formulations aimed at treating inflammatory conditions .

Cosmetic Industry Uses

In the cosmetic sector, this compound is valued for its moisturizing and emulsifying properties.

- Emulsifier : It acts as an effective emulsifier in creams and lotions, improving texture and stability .

- Skin Conditioning Agent : Its moisturizing properties make it beneficial in formulations designed for skin care products .

Surfactant Applications

This compound serves as a renewable surfactant due to its biodegradable nature.

- Surfactant Properties : It exhibits excellent surfactant characteristics, making it useful in personal care products like shampoos and body washes .

- Environmental Impact : As a biodegradable alternative to synthetic surfactants, this compound aligns with the growing demand for eco-friendly products .

Industrial Applications

The industrial applications of this compound extend to various sectors including lubricants and coatings.

- Lubricants : this compound can be used as a bio-lubricant due to its low toxicity and high biodegradability .

- Coatings : Its properties allow it to be incorporated into coatings that require enhanced adhesion and flexibility .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug carrier | Enhances bioavailability |

| Cosmetics | Emulsifier | Improves texture and stability |

| Personal Care | Skin conditioning agent | Moisturizing benefits |

| Industrial | Bio-lubricants | Low toxicity, high biodegradability |

| Coatings | Flexible coatings | Enhanced adhesion |

Case Studies

-

Pharmaceutical Formulation :

A study demonstrated the efficacy of this compound-based copolymers as drug carriers for anti-inflammatory drugs. The results showed improved drug release profiles compared to traditional carriers . -

Cosmetic Product Development :

In a formulation study for a moisturizing cream, this compound was incorporated as an emulsifier. The final product exhibited superior stability and user satisfaction due to its moisturizing properties . -

Surfactant Performance :

Research on this compound as a surfactant revealed that it outperformed conventional synthetic surfactants in terms of biodegradability and skin compatibility, making it suitable for eco-friendly personal care products .

Mecanismo De Acción

Monoricinolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating emulsification and lubrication. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the stability and functionality of emulsions and other formulations .

Comparación Con Compuestos Similares

Diricinolein: Another monoacylglycerol derived from castor oil, used in similar applications.

Glycerol Monostearate: A monoacylglycerol with different fatty acid composition, used as an emulsifier and thickening agent.

Glycerol Monooleate: Similar to monoricinolein but derived from oleic acid, used in food and pharmaceutical industries.

Uniqueness: this compound is unique due to its high content of hydroxyl groups, which enhances its emulsification and lubrication properties compared to other monoacylglycerols. Its renewable and biodegradable nature also makes it an environmentally friendly alternative to petrochemical-based surfactants .

Actividad Biológica

Monoricinolein, a monoacylglycerol derived from ricinoleic acid, has garnered attention in various fields due to its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, focusing on its antimicrobial properties, cytotoxicity, and metabolic implications.

1. Synthesis and Characterization

This compound is synthesized through the hydrolysis of triricinolein, which is a triacylglycerol found in castor oil. The hydrolysis process can be catalyzed by alkaline methods or enzymatic processes using lipases. The reaction mechanism involves the cleavage of ester bonds, resulting in the formation of this compound and glycerol .

Table 1: Synthesis Pathway of this compound

| Step | Reaction Description | Products |

|---|---|---|

| 1 | Hydrolysis of triricinolein | Diricinolein + Glycerol |

| 2 | Hydrolysis of diricinolein | This compound + Glycerol |

| 3 | Further hydrolysis (if applicable) | Ricinoleic acid + Glycerol |

2.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a range of microorganisms. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing potential as a natural preservative in food and pharmaceutical applications. The antimicrobial action is attributed to its ability to disrupt microbial cell membranes .

Case Studies:

- In vitro assays demonstrated that this compound showed higher antibacterial activity compared to other monoacylglycerols derived from saturated fatty acids .

- The compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at concentrations as low as 0.5% w/v.

2.2 Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Research indicates that it exhibits moderate cytotoxicity against human breast adenocarcinoma cells (MCF7) and other cancer types.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Effectiveness |

|---|---|---|

| MCF7 | 25 | Moderate |

| HeLa | 30 | Moderate |

| A549 (Lung) | 40 | Low |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that while this compound has potential as an anticancer agent, further studies are needed to fully understand its mechanisms and efficacy.

3. Metabolic Implications

This compound's role in metabolism has been explored in various studies. It is metabolized into ricinoleic acid, which has been shown to influence lipid metabolism and exhibit anti-inflammatory properties. The metabolic pathway highlights its potential benefits in managing metabolic disorders.

Research Findings:

- Studies indicate that this compound can enhance lipid accumulation in specific yeast strains used for biotechnological applications, suggesting its utility in biofuel production .

- Its interaction with lipid metabolism pathways may provide insights into dietary applications and therapeutic uses for obesity and related metabolic syndromes.

Propiedades

Número CAS |

141-08-2 |

|---|---|

Fórmula molecular |

C21H40O5 |

Peso molecular |

372.5 g/mol |

Nombre IUPAC |

2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |

InChI |

InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |

Clave InChI |

HDIFHQMREAYYJW-XGXNLDPDSA-N |

SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

SMILES isomérico |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |

SMILES canónico |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |

Key on ui other cas no. |

141-08-2 1323-38-2 |

Números CAS relacionados |

63502-38-5 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.